N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include phenylhydrazine, acetylacetone, and triazole derivatives. The reaction conditions may involve:
Condensation reactions: Combining phenylhydrazine with acetylacetone to form the pyrazole ring.
Substitution reactions: Introducing the triazole moiety through nucleophilic substitution.
Acylation reactions: Adding the acetamide group to complete the synthesis.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Catalysts: To speed up the reactions.
Purification techniques: Such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Where the compound may be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while reduction may produce various reduced forms.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating certain enzymes.
Receptors: Binding to specific receptors to exert its effects.
Pathways: Modulating biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Such as 1-phenyl-3-methyl-5-pyrazolone.
Triazole derivatives: Like 1,2,4-triazole-3-thiol.
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to its specific combination of pyrazole and triazole moieties, which may confer distinct biological activities and chemical properties.
Biological Activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.43 g/mol
- CAS Number : 78439-89-1
Anticancer Activity
Research indicates that compounds featuring the pyrazole moiety exhibit notable anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines:
- MCF7 (Breast Cancer) : IC₅₀ values ranging from 0.01 µM to 0.46 µM were reported for similar pyrazole derivatives .
- A549 (Lung Cancer) : Compounds demonstrated significant inhibition with IC₅₀ values as low as 0.39 µM .
The specific compound under study has not been directly tested against these cell lines in published literature; however, its structural similarities suggest potential efficacy.
Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. The compound's design incorporates triazole and sulfanyl groups, which may enhance its ability to inhibit inflammatory pathways. Studies have shown that related compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis .
Antimicrobial Activity
The presence of both pyrazole and triazole rings in the compound suggests potential antimicrobial properties. Research has demonstrated that similar structures exhibit activity against various bacterial strains and fungi .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and inflammation.
- Induction of Apoptosis : Studies indicate that pyrazole derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
Case Studies
Study Reference | Cell Line | IC₅₀ (µM) | Activity |
---|---|---|---|
Bouabdallah et al. | MCF7 | 0.01 | Anticancer |
Wei et al. | A549 | 0.39 | Anticancer |
Fan et al. | NCI-H460 | 0.46 | Anticancer |
These findings highlight the potential of similar compounds in therapeutic applications.
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-10-13(18-12(22)8-24-15-16-9-17-19-15)14(23)21(20(10)2)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,18,22)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOUTPPDFZATGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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